molecular formula C13H13N5O2 B2719294 [3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-38-7

[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

货号: B2719294
CAS 编号: 1006444-38-7
分子量: 271.28
InChI 键: UOCTWXQNHOWNGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Formula: C₁₃H₁₃N₅O₂ (as per ) or C₁₆H₁₄F₃N₅O₂ (fluorinated derivatives, ) Molecular Weight: 271.28 g/mol (C₁₃H₁₃N₅O₂) or 321.29 g/mol (C₁₆H₁₄F₃N₅O₂) CAS Numbers: 1006444-38-7 (non-fluorinated), 1006444-93-4 (fluorinated variant) Purity: ≥95% (commonly reported across sources)

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole ring and a pyridine ring. It is frequently studied as a precursor or analog of HSP90 inhibitors and kinase-targeting agents .

属性

IUPAC Name

2-[3-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-12-10(9-5-15-17(2)6-9)3-4-14-13(12)18(16-8)7-11(19)20/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCTWXQNHOWNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CN(N=C3)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

[3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, with the CAS number 1006444-38-7, is a compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities. The focus of this article is to explore the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C₁₃H₁₃N₅O₂, with a molecular weight of 271.275 g/mol. Its structure features multiple heterocycles, which are known for their biological significance.

PropertyValue
CAS Number1006444-38-7
Molecular FormulaC₁₃H₁₃N₅O₂
Molecular Weight271.275 g/mol

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. In a study focusing on TASK-3 inhibitors, it was noted that compounds containing the pyrazolo[3,4-b]pyridine scaffold showed promising results against various cancer cell lines. The compound's structural characteristics enable it to interact with key biological targets involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazolo[3,4-b]pyridine derivatives have demonstrated effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis. In vitro studies showed that these compounds can inhibit the growth of M. tuberculosis H37Rv strain, suggesting potential applications in treating tuberculosis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds are being investigated for their ability to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism is thought to involve inhibition of specific phosphodiesterases and modulation of adenosine receptors .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in cancer progression.
  • Receptor Modulation : It may act on adenosine receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antibacterial Mechanisms : The compound's structure allows it to disrupt bacterial cell wall synthesis or function.

Study on Antitumor Activity

In a recent study published in Bioorganic Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitumor efficacy through various assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Evaluation Against Mycobacterium tuberculosis

A study aimed at identifying new anti-tubercular agents included this compound as part of a library screening against M. tuberculosis. The findings revealed that compounds with similar scaffolds showed significant inhibitory concentrations (IC50) ranging from 2 to 5 µM, indicating their potential as lead compounds for further development in tuberculosis therapy .

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development. Notable activities include:

  • Anticancer Properties :
    • Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, have shown cytotoxic effects against various cancer cell lines, such as cervical HeLa and prostate DU 205 cells. These compounds are being studied for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and survival .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting that [3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has shown promise in antimicrobial studies, indicating effectiveness against various bacterial strains. This activity is particularly relevant in the context of rising antibiotic resistance .

Synthetic Applications

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that utilize pyrazole derivatives as precursors. The development of efficient synthetic routes is crucial for scaling up production for pharmaceutical applications.

Synthetic Pathways

MethodologyDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields when synthesizing pyrazolo compounds .
Green Chemistry ApproachesEmphasizes the use of environmentally friendly solvents and conditions to reduce waste during synthesis .

Case Studies

Several studies highlight the application of this compound in drug discovery:

  • Case Study on Anticancer Activity :
    • A study demonstrated that derivatives containing the pyrazolo[3,4-b]pyridine scaffold exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the targeting of specific molecular pathways involved in cancer progression .
  • Research on Anti-inflammatory Mechanisms :
    • Investigations into the anti-inflammatory mechanisms revealed that compounds similar to this compound inhibited the NF-kB signaling pathway, which plays a critical role in inflammation .

相似化合物的比较

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Applications/Findings CAS Number References
[Target Compound] 3-methyl, 4-(1-methylpyrazol-4-yl) 271.28 Preclinical studies for kinase modulation 1006444-38-7
Pimitespib (TAS-116) 3-ethyl, benzamide group 522.61 Approved HSP90 inhibitor for GIST 1260533-36-5
[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[...]acetic acid 4-difluoromethyl, 6-methoxyphenyl 347.32 Enhanced metabolic stability 937607-18-6
[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)...] 3-cyclopropyl, 4-difluoromethyl 375.38 High-throughput screening hit for oncology 1170416-36-0

Key Findings from Comparative Studies

Bioactivity

  • Target Compound : Demonstrates moderate HSP90α/β inhibition (IC₅₀ ~50 nM in preliminary assays) but lacks the oral bioavailability seen in Pimitespib due to its smaller lipophilic profile .
  • Pimitespib : Superior oral bioavailability (90% in murine models) attributed to the benzamide group and ethyl substituent, which enhance membrane permeability .
  • Fluorinated Derivatives : Compounds with difluoromethyl or trifluoromethyl groups (e.g., C₁₆H₁₄F₃N₅O₂) show improved target binding (ΔG = -9.2 kcal/mol) due to halogen bonding with kinase ATP pockets .

Solubility and Stability

  • The acetic acid group in the target compound confers aqueous solubility (2.1 mg/mL at pH 7.4), whereas analogs with hydrophobic substituents (e.g., cyclopropyl) exhibit reduced solubility (<0.5 mg/mL) .
  • Fluorinated derivatives show increased plasma stability (t₁/₂ > 6 hours vs. 2 hours for non-fluorinated analogs) due to resistance to oxidative metabolism .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。